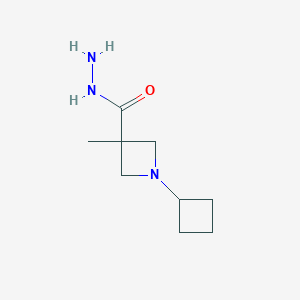

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide, also known as CBMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields. CBMC is a hydrazide derivative that has been synthesized through a number of different methods, and has been found to have a unique mechanism of action that makes it particularly interesting for research purposes. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Cyclobutyl-3-methylazetidine-3-carbohydrazide is a compound that falls within the broader category of azetidines and carbohydrazides, which are significant in the synthesis and application of various chemical reactions. For instance, the cycloaddition of azides to alkynes, a pivotal synthetic route to 1H-[1,2,3]-triazoles, demonstrates the utility of related structures in producing diversely substituted triazoles in peptide backbones or side chains under copper(I)-catalyzed conditions (Tornøe, Christensen, & Meldal, 2002). Similarly, azetidines like this compound, through cyclization processes, can yield various functional derivatives, underscoring their versatility in organic synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).

Antimicrobial and Antimycobacterial Activities

Compounds structurally related to this compound have shown potential in antimicrobial and antimycobacterial applications. A study synthesizing novel thiourea compounds, including structures incorporating the cyclobutyl motif, reported high activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in treating resistant bacterial infections (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007). This suggests that derivatives of this compound could be explored for their antimycobacterial properties.

Antiviral Research

In antiviral research, cyclobutyl-containing compounds have demonstrated efficacy against human immunodeficiency virus (HIV) in vitro. For example, carbocyclic oxetanocin analogs with cyclobutyl groups were found to protect CD4+ cells against HIV-1 infectivity and suppress proviral DNA synthesis, indicating their potential as antiretroviral agents (Hayashi, Norbeck, Rosenbrook, Fine, Matsukura, Plattner, Broder, & Mitsuya, 1990). This points towards the utility of cyclobutyl and azetidine frameworks in developing novel antiviral compounds.

Drug Discovery and Molecular Building Blocks

The 3-((hetera)cyclobutyl)azetidine motif serves as an advanced building block for drug discovery, offering a stretched analogue of piperidine, piperazine, and morpholine. These structures are designed for lead optimization programs, showcasing their significance in medicinal chemistry for enhancing drug properties (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019). This highlights the potential of incorporating this compound derivatives in drug development efforts.

Propriétés

IUPAC Name |

1-cyclobutyl-3-methylazetidine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(8(13)11-10)5-12(6-9)7-3-2-4-7/h7H,2-6,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICURFGQULAWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CCC2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

ammoniumolate](/img/structure/B2725225.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)